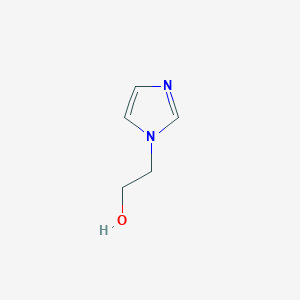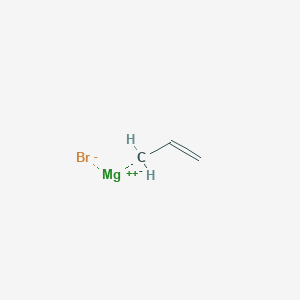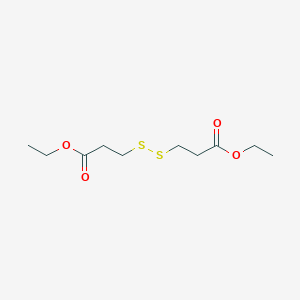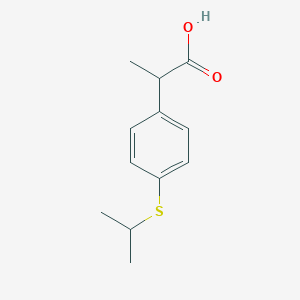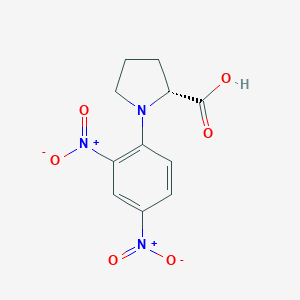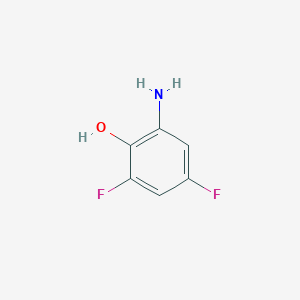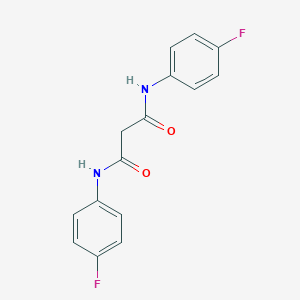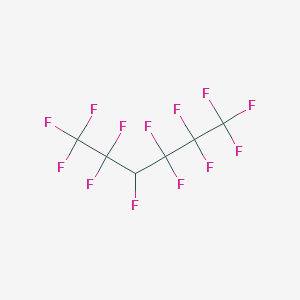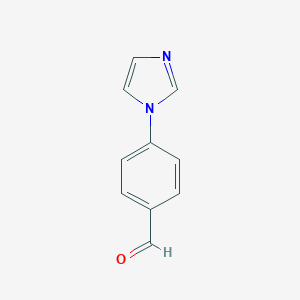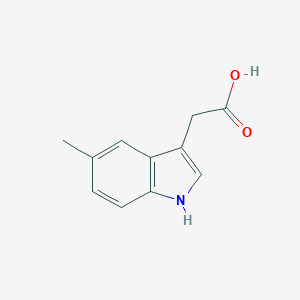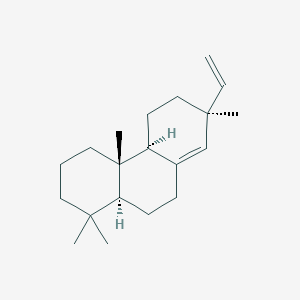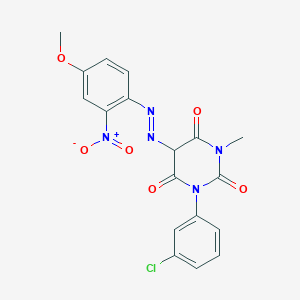
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid is a complex organic compound that belongs to the class of azo compounds and barbiturates This compound is characterized by the presence of a chlorophenyl group, a methoxy-nitrophenyl group, and a barbituric acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by coupling with a suitable aromatic compound to form the azo linkage.
The barbituric acid moiety is introduced through a condensation reaction involving malonic acid derivatives and urea under acidic or basic conditions. The final step involves the coupling of the azo compound with the barbituric acid derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carboxylic acid derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic effects.
Industry: The compound’s unique properties make it useful in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid involves its interaction with specific molecular targets and pathways. The azo linkage and barbituric acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole
- 1-(3-Chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Uniqueness
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid is unique due to its combination of an azo linkage and a barbituric acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1833-72-3 |
|---|---|
Fórmula molecular |
C18H14ClN5O6 |
Peso molecular |
431.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)diazenyl]-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14ClN5O6/c1-22-16(25)15(17(26)23(18(22)27)11-5-3-4-10(19)8-11)21-20-13-7-6-12(30-2)9-14(13)24(28)29/h3-9,15H,1-2H3 |
Clave InChI |
MRUWXPLBWROTCB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N=NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
SMILES canónico |
CN1C(=O)C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N=NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
| 1833-72-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


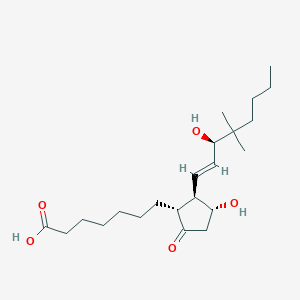
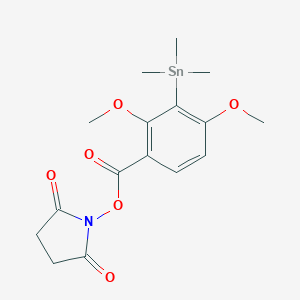
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
